

4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-[2-

Compound Name: *(Dimethylamino)ethoxy]benzylamine*
ne

Cat. No.: B129024

[Get Quote](#)

An In-depth Technical Guide to **4-[2-(Dimethylamino)ethoxy]benzylamine** (CAS 20059-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[2-(Dimethylamino)ethoxy]benzylamine, with the CAS registry number 20059-73-8, is an aromatic amine of significant interest in the pharmaceutical industry.^[1] Structurally, it is characterized by a benzylamine core substituted at the para position with a 2-(dimethylamino)ethoxy group.^[1] Its primary and most notable application is serving as a crucial intermediate in the synthesis of Itopride Hydrochloride, a gastropotokinetic agent used in the management of dyspepsia and other gastrointestinal disorders.^{[1][2][3]} This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **4-[2-(Dimethylamino)ethoxy]benzylamine**, intended for professionals in research and drug development.

Physicochemical Properties

4-[2-(Dimethylamino)ethoxy]benzylamine is typically a colorless oily liquid.^[1] It is sensitive to oxidation and should be stored under an inert atmosphere, such as nitrogen or argon, at

temperatures between 2–8 °C.[1][4][5]

Table 1: Physicochemical Data for **4-[2-(Dimethylamino)ethoxy]benzylamine**

Property	Value	Source
CAS Number	20059-73-8	[4][5]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	[1][4][5]
Molecular Weight	194.27 g/mol	[1][4][5]
Boiling Point	120–123 °C at 0.3 Torr; 304.967 °C at 760 mmHg	[1][4][5]
Density	1.021 g/cm ³	[1][5]
pKa	9.29 ± 0.10 (Predicted)	[1][4][5]
Flash Point	138.245 °C	[5]
Refractive Index	1.532	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[4][6]
Appearance	Colorless oily liquid	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **4-[2-(Dimethylamino)ethoxy]benzylamine**.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights	Source
Mass Spectrometry (MS)	ESI+ mode: m/z 195.1 [M+H] ⁺ . Fragmented ions at m/z 178.1 (loss of NH ₂) and 121.0 (benzyl moiety). [1]	
¹ H NMR	Spectral data is available for this compound. [7]	
¹³ C NMR	Spectral data is available for this compound. [7]	
Infrared (IR) Spectroscopy	Spectral data is available for this compound. [7]	

Synthesis and Experimental Protocols

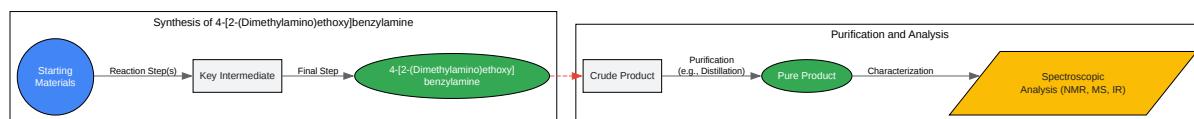
The synthesis of **4-[2-(Dimethylamino)ethoxy]benzylamine** is a key step in the production of Itopride. Several synthetic routes have been described in the literature, primarily in patents.

Experimental Protocol 1: Synthesis via Hofmann Rearrangement

This method involves the reaction of 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by a Hofmann rearrangement.[\[1\]](#)

- Step 1: Etherification: React 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride in the presence of a suitable base to form 4-[2-(dimethylamino)ethoxy]benzeneacetamide.
- Step 2: Hofmann Rearrangement: Treat the resulting amide with an alkaline solution of sodium hypochlorite. The amide is converted to the corresponding amine, yielding **4-[2-(Dimethylamino)ethoxy]benzylamine**.[\[1\]](#)

Experimental Protocol 2: Reductive Amination of an Aldehyde

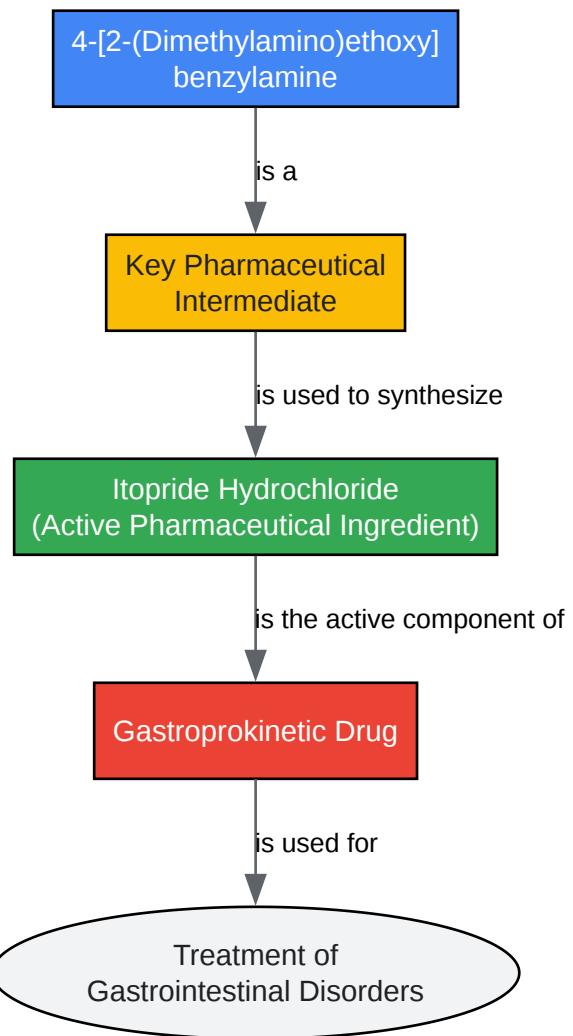

This protocol involves the conversion of an aldehyde to an oxime, followed by reduction.

- Step 1: Oximation: 4-[2-(Dimethylamino)ethoxy]benzaldehyde is reacted with hydroxylamine hydrochloride to form 4-[2-(dimethylamino)ethoxy]benzaldoxime.[8]
- Step 2: Reduction: The resulting oxime is then reduced to the target benzylamine.[8] A common reducing agent for this step is hydrogen gas in the presence of a catalyst like Raney Nickel.[8] However, this method has safety concerns due to the flammability of Raney Nickel and the use of high-pressure hydrogen.[9][10]

Experimental Protocol 3: Reduction of a Nitrile

This method provides an alternative route starting from the corresponding benzonitrile.

- Starting Material: 4-[2-(Dimethylamino)ethoxy]benzonitrile.[9]
- Procedure:
 - Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.[9]
 - Add 0.23 g (0.92 mmol) of copper(II) sulfate-5 hydrate (as a 2 mol aqueous solution).[9]
 - Slowly add 1.74 g (45.94 mmol) of sodium borohydride.[9]
 - Reflux the mixture for 20 hours.[9]
 - After cooling to room temperature, extract the product with ethyl acetate.[9]
 - Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product.[9] This method reported a yield of 80%.[9]


[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and purification.

Biological Activity and Applications

The predominant application of **4-[2-(Dimethylamino)ethoxy]benzylamine** is as a key intermediate in the synthesis of Itopride Hydrochloride.[1][3] Itopride is a prokinetic agent that enhances gastrointestinal motility and is used for the treatment of functional dyspepsia and other gastrointestinal conditions.[1][2] The unique structural features of **4-[2-(Dimethylamino)ethoxy]benzylamine**, specifically the combination of the ethoxy and dimethylamino groups, are integral to the biological activity of the final drug product.[2]

Beyond its role in Itopride synthesis, this compound is also utilized in pharmaceutical research for the development of other novel drug candidates.[2][5] Its structure makes it a versatile building block for creating a variety of organic compounds with potential therapeutic applications.[5]

[Click to download full resolution via product page](#)

Caption: Logical relationship of the compound to its primary application.

Safety and Handling

4-[2-(Dimethylamino)ethoxy]benzylamine is classified as an irritant and can cause burns.[\[11\]](#)
It is harmful if swallowed or in contact with skin.[\[11\]](#)

- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical splash goggles, protective gloves, and suitable protective clothing to prevent skin exposure.[\[11\]](#) All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[\[11\]](#)
- First Aid Measures:

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]
- Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
- Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]
- Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11]
- Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[11] Prevent the chemical from entering the environment.[11]

[Click to download full resolution via product page](#)

Caption: Signaling pathway for the synthesis of Itopride Hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 | Benchchem [benchchem.com]
- 2. Buy 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 [smolecule.com]
- 3. nbino.com [nbino.com]

- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. alfa-industry.com [alfa-industry.com]
- 7. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE(20059-73-8) 1H NMR [m.chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrochloride salt mediate - Google Patents [patents.google.com]
- 10. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129024#4-2-dimethylamino-ethoxy-benzylamine-cas-20059-73-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com